N-(4-methoxybenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide
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Overview
Description
N-(4-methoxybenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide is a synthetic organic compound characterized by its complex structure, which includes a benzimidazole ring substituted with a trifluoromethyl group and a methoxybenzyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative, often under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is usually introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through a nucleophilic substitution reaction, where the benzimidazole derivative reacts with 4-methoxybenzyl chloride in the presence of a base.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group, typically through an amide coupling reaction using a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzimidazole ring or the amide group, potentially leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzimidazole ring or the methoxybenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonates in the presence of bases or acids are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but can include various substituted benzimidazoles, amides, and benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-methoxybenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its benzimidazole core is known for various biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making it a valuable feature in drug design.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to various enzymes and receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the methoxybenzyl group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxybenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide
- N-(4-methoxybenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]butanamide
- N-(4-methoxybenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]pentanamide
Uniqueness
Compared to these similar compounds, N-(4-methoxybenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide may offer a unique balance of chemical stability, biological activity, and pharmacokinetic properties. The specific positioning of the trifluoromethyl group and the length of the carbon chain in the propanamide moiety can significantly influence its overall behavior and effectiveness in various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[2-(trifluoromethyl)benzimidazol-1-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O2/c1-12(17(26)23-11-13-7-9-14(27-2)10-8-13)25-16-6-4-3-5-15(16)24-18(25)19(20,21)22/h3-10,12H,11H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSXJIRGOOGCCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=C(C=C1)OC)N2C3=CC=CC=C3N=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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